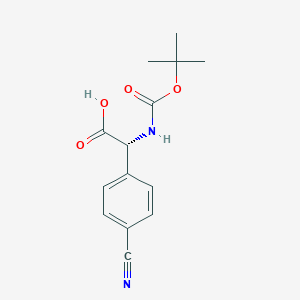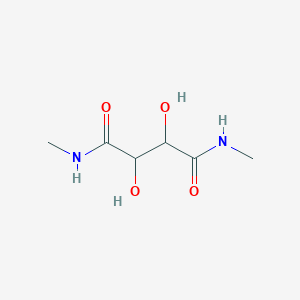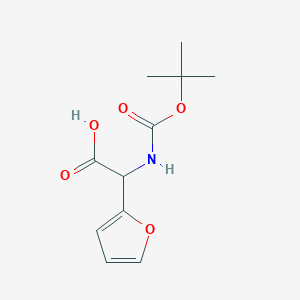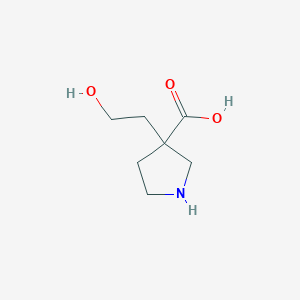
3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid (3-HEP) is a naturally occurring carboxylic acid derived from the amino acid lysine. It is an important intermediate in the synthesis of many compounds and is used in many laboratory experiments. 3-HEP has a wide range of applications, including its use in drug development, biochemistry, and physiology.
Applications De Recherche Scientifique
3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid has a wide range of scientific research applications. It has been used in the synthesis of pharmaceutical drugs, organic compounds, and polymers. It is also used in the production of agrochemicals, dyes, and fragrances. In addition, 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid is used in the synthesis of several neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid is not yet fully understood. However, it is believed to act as a weak base, which helps to facilitate the formation of covalent bonds between molecules. 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid may also act as a proton donor, which helps to stabilize the structure of organic molecules.
Biochemical and Physiological Effects
3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase, which plays an important role in the metabolism of neurotransmitters. In addition, 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid has been found to act as an antioxidant and to possess anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible compound, and it can be synthesized in a variety of ways. In addition, 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid is relatively non-toxic and has a low melting point, which makes it suitable for use in a wide range of experiments. However, 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid is not very soluble in water, which can limit its usefulness in some experiments.
Orientations Futures
There are several potential future directions for 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid research. Further research into the mechanism of action of 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid could lead to a better understanding of its biochemical and physiological effects. In addition, further research into the synthesis of 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid could lead to the development of more efficient and cost-effective methods of production. Finally, research into the potential applications of 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid could lead to the development of new drugs, agrochemicals, and other compounds.
Méthodes De Synthèse
3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid is synthesized through the condensation of lysine and ethylene glycol in the presence of a base catalyst, such as sodium hydroxide. This reaction produces a mixture of 3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid and its isomer, 3-(2-hydroxy-propyl)-pyrrolidine-3-carboxylic acid (3-HPP). The two compounds are then separated by chromatography.
Propriétés
IUPAC Name |
3-(2-hydroxyethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-4-2-7(6(10)11)1-3-8-5-7/h8-9H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPSOSWSRLJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxy-ethyl)-pyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



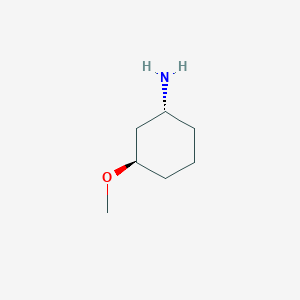
![[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B6363337.png)
![7,7-Dimethyl-1-((((4-(trifluoromethoxy)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363347.png)
![1-((((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363348.png)
